molecular formula C9H13BrN2 B1334284 5-bromo-N-isobutylpyridin-2-amine CAS No. 300394-89-2

5-bromo-N-isobutylpyridin-2-amine

Cat. No.: B1334284
CAS No.: 300394-89-2
M. Wt: 229.12 g/mol
InChI Key: NQBZRNWPFRFKMT-UHFFFAOYSA-N
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Description

5-bromo-N-isobutylpyridin-2-amine is a chemical compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5th position and an isobutyl group attached to the nitrogen atom in the pyridine ring makes this compound unique. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-isobutylpyridin-2-amine typically involves the bromination of pyridin-2-amine followed by the introduction of the isobutyl group. One common method includes:

    Bromination: Pyridin-2-amine is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.

    Alkylation: The brominated product is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to attach the isobutyl group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of pyridin-2-amine are brominated in industrial reactors.

    Continuous Flow Systems: For higher efficiency and yield, continuous flow systems may be employed where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-isobutylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., 5-methoxy-N-isobutylpyridin-2-amine.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, potentially altering the pyridine ring.

Scientific Research Applications

5-bromo-N-isobutylpyridin-2-amine is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-isobutylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the isobutyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-butylpyridin-2-amine: Similar structure but with a butyl group instead of an isobutyl group.

    5-bromo-N-isopropylpyridin-2-amine: Similar structure but with an isopropyl group.

Uniqueness

5-bromo-N-isobutylpyridin-2-amine is unique due to the specific positioning of the bromine atom and the isobutyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired.

Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBZRNWPFRFKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395967
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300394-89-2
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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